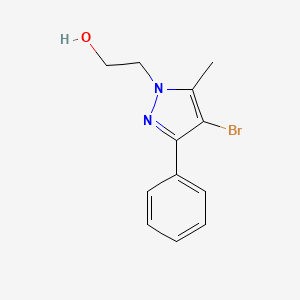

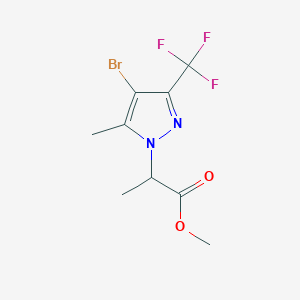

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Overview

Description

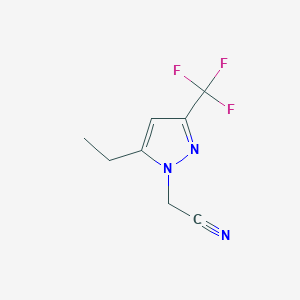

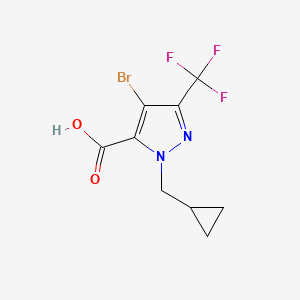

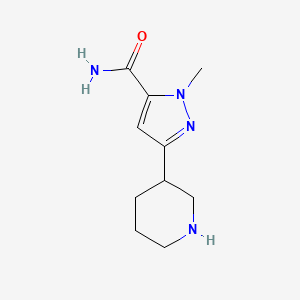

The compound “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol” is a derivative of pyrazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a methyl group, and a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through reactions involving pyrazole derivatives. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring are a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position .Chemical Reactions Analysis

The compound, being a derivative of pyrazole, may participate in various chemical reactions. Pyrazoles have been reported to show a broad range of chemical and biological properties . They have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .Scientific Research Applications

Synthesis of Pharmaceutical Agents

Pyrazole derivatives are integral in the synthesis of various pharmaceutical agents due to their structural versatility and biological activity. The presence of a bromo substituent in the compound can facilitate further chemical modifications, leading to the development of new drugs with potential antibacterial, antifungal, and anti-inflammatory properties .

Development of Anticancer Compounds

The structural framework of pyrazole derivatives allows for the creation of compounds that can interact with specific biological targets. This particular compound could be investigated for its potential to inhibit the growth of cancer cells, acting as a lead compound in anticancer drug development .

Neuroprotective Agents

Compounds containing the pyrazole moiety have shown promise as neuroprotective agents. They may offer therapeutic potential for neurological disorders such as Parkinson’s disease by inhibiting enzymes like cholinesterase, which is linked to neurodegenerative processes .

Anti-Infective Research

The bromo and phenyl groups present in this compound may enhance its ability to act against infectious agents. Research into its application as an anti-infective agent could lead to the discovery of new treatments for bacterial and protozoal infections .

Material Science Applications

Pyrazole derivatives can contribute to material science by forming solid complexes with metals, which can be used in the creation of new materials with specific photophysical properties. This compound’s reactivity with metal ions could be explored for developing advanced materials .

Enzyme Inhibition Studies

The compound’s structure suggests potential use in studying enzyme inhibition. It could serve as a model to understand the interaction between inhibitors and enzymes such as alcohol dehydrogenase, which is crucial in metabolic pathways .

Agricultural Chemical Research

In agriculture, pyrazole derivatives are explored for their potential as pesticides or herbicides. The compound’s synthesis and biological activity could be optimized to create safer and more effective agricultural chemicals .

Analytical Chemistry Applications

This compound could also be used as a reagent or a building block in analytical chemistry to develop new methods for the detection and quantification of various biological and chemical substances .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use in the synthesis of new drugs. Pyrazole derivatives have been reported to show a broad range of biological activities and have become an important synthon in the development of new drugs .

properties

IUPAC Name |

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-9-11(13)12(14-15(9)7-8-16)10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUJTOKWMTYOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

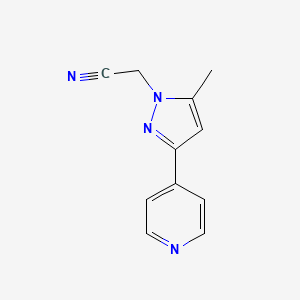

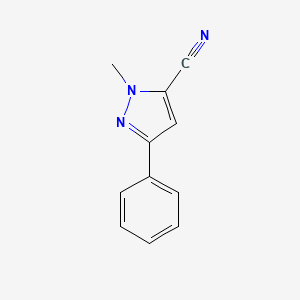

![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)